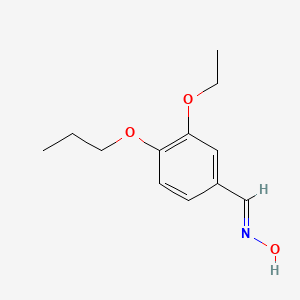
3-ethoxy-4-propoxybenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4-propoxybenzaldehyde oxime is a chemical compound belonging to the family of oxime derivatives. Oximes are compounds characterized by the presence of an -NOH group attached to a carbon atom of an aldehyde or ketone. While specific studies on 3-ethoxy-4-propoxybenzaldehyde oxime are scarce, research on similar methoxybenzaldehyde oxime derivatives provides valuable insights into their molecular structure, synthesis, and properties.
Synthesis Analysis
The synthesis of benzaldehyde oxime derivatives, including methoxybenzaldehyde oximes, typically involves the reaction of the corresponding aldehyde with hydroxylamine. The process results in the formation of an oxime group (-C=NOH). This reaction can be tailored by substituting different alkoxy groups at specific positions on the benzaldehyde precursor to synthesize derivatives like 3-ethoxy-4-propoxybenzaldehyde oxime. For example, studies on the synthesis of related compounds involve stepwise reactions under controlled conditions, leading to high yields of the target product (Lu Yong-zhong, 2011).
Molecular Structure Analysis
Crystal structure analysis of methoxybenzaldehyde oxime derivatives reveals insights into their molecular arrangements and hydrogen bonding patterns. For instance, derivatives exhibit different conformations, such as s-cis or s-trans arrangements, depending on the substituent positions. The intermolecular hydrogen bonds play a crucial role in stabilizing the crystal structure (L. Gomes et al., 2018).
Chemical Reactions and Properties
Oxime derivatives, including 3-ethoxy-4-propoxybenzaldehyde oxime, can undergo various chemical reactions, such as reduction, oxidation, and addition reactions. These reactions can significantly alter their chemical properties and potential applications. For instance, the reaction of hydroxybenzaldehydes with alkynes, alkenes, or allenes can lead to the formation of different products with unique properties (Ken Kokubo et al., 1999).
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Biodistribution
One application involves the synthesis of novel prosthetic groups for radiolabeling peptides used in positron emission tomography (PET) imaging. Compounds like 3-ethoxy-4-propoxybenzaldehyde oxime could be used in designing new prosthetic groups to improve the pharmacokinetics and biodistribution of radiotracers, allowing for better imaging of certain cancer types (Glaser et al., 2008).
Crystal Structures and Hydrogen Bonding
Research on methoxybenzaldehyde oxime derivatives, which are structurally related to 3-ethoxy-4-propoxybenzaldehyde oxime, has contributed to understanding the impact of substituents on crystal structures and hydrogen bonding patterns. These studies are valuable for designing materials with specific properties and for the development of new pharmaceuticals (Gomes et al., 2018).
Catalytic Oxidations
The compound has potential applications in catalytic processes, such as the oxyfunctionalization of benzylic C-H bonds under environmentally benign conditions. This can be valuable for synthesizing aromatic carbonyl compounds, which are important in pharmaceutical manufacturing (Jiang et al., 2014).
Molecular Docking and Interactions
Studies have also looked into the intermolecular interactions and molecular docking behaviors of compounds like 4-methoxybenzaldehyde. These compounds have been analyzed for their potential as inhibitors of enzymes such as tyrosinase, a key enzyme in melanin production, offering insights into developing new cosmetic ingredients or treatments for hyperpigmentation (Ghalla et al., 2018).
Antiproliferative Effects
Research on metal complexes with ligands derived from similar oxime compounds has shown promising antiproliferative effects against cancer cell lines. These findings indicate potential applications in the development of new chemotherapeutic agents (Fukushima et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-7-16-11-6-5-10(9-13-14)8-12(11)15-4-2/h5-6,8-9,14H,3-4,7H2,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFOJIXHXJOQBI-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NO)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)
![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)
![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)
![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)
![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)
![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)
![3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)